

Head-to-head comparison of different synthetic strategies for Apicularen A

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Compound of Interest

Compound Name: *Apicularen A*
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A Head-to-Head Comparison of Synthetic Strategies for Apicularen A

Apicularen A, a potent cytotoxic macrolide isolated from the myxobacterium *Chondromyces apiculatus*, has garnered significant attention from the synthetic community due to its unique structural features and promising anticancer activity. The molecule features a 12-membered macrolactone ring fused to a tetrahydropyran core and is adorned with a complex enamide side chain. These structural challenges have inspired the development of several distinct and elegant total syntheses. This guide provides a head-to-head comparison of the key synthetic strategies developed by the research groups of Uenishi, Nicolaou, and DeBrabander, offering researchers, scientists, and drug development professionals a comprehensive overview of the methodologies employed to conquer this complex natural product.

Quantitative Comparison of Synthetic Strategies

The efficiency of a total synthesis is a critical factor for the practical production of the target molecule and its analogues for further biological evaluation. The following table summarizes the key quantitative metrics for the total syntheses of **Apicularen A** by the Uenishi, Nicolaou, and DeBrabander groups.

Metric	Uenishi Synthesis (2012)[1][2]	Nicolaou Synthesis (2003)[3]	DeBrabander Synthesis (2004)
Longest Linear Sequence	18 steps	16 steps	17 steps
Overall Yield	~1.5%	Not explicitly stated in the publication	~2.3%
Key Strategy	Convergent approach	Biomimetic iterative approach	Convergent approach
Macrolactonization	Yamaguchi Macrolactonization	NaH-mediated Macrolactonization	Yamaguchi Macrolactonization
Tetrahydropyran Formation	Pd(II)-catalyzed 1,3-chirality transfer	Intramolecular hetero-Diels-Alder	Intramolecular Nozaki-Hiyama-Kishi

Synthetic Strategies at a Glance

The overall logic of the three compared total syntheses of **Apicularen A** is depicted in the following diagrams. Each strategy employs a unique approach to assemble the key fragments and construct the challenging macrocyclic and bicyclic core.

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Apicularen_A [label="Apicularen A", fillcolor="#FBBC05"]; Macrolactone [label="Macrolactone Precursor"]; Side_Chain [label="Enamide Side Chain"]; Iodoalkene [label="Iodoalkene Fragment"]; Aldehyde [label="Aldehyde Fragment"];
Apicularen_A -> Macrolactone [label="Side Chain Attachment"]; Macrolactone -> Iodoalkene [label="Yamaguchi Macrolactonization"]; Macrolactone -> Aldehyde [label=""]; Iodoalkene -> Aldehyde [label="Nozaki-Hiyama-Kishi Coupling", dir="none"]; Aldehyde -> Macrolactone [label="Pd(II)-catalyzed 1,3-chirality transfer", dir="back"]; }

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Caption: Uenishi's convergent synthetic strategy for **Apicularen A**. digraph "Nicolaou_Strategy" { rankdir="LR"; node [shape="box", style="rounded,filled",

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Apicularen_A -> Macrocycle [label="Side Chain Installation"]; Macrocycle -> Linear_Chain [label="NaH-mediated Macrolactonization"]; Linear_Chain -> Building_Blocks [label="Iterative Allylation-Ozonolysis"]; }

Caption: Nicolaou's biomimetic iterative synthetic strategy. digraph "DeBrabander_Strategy" { rankdir="LR"; node [shape="box", style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Apicularen_A [label="**Apicularen A**", fillcolor="#FBBC05"]; Bicyclic_Core [label="Bicyclic Core"]; Acyclic_Precursor [label="Acyclic Precursor"]; Fragment_A [label="Fragment A"]; Fragment_B [label="Fragment B"];

Apicularen_A -> Bicyclic_Core [label="Side Chain Attachment & Macrolactonization"]; Bicyclic_Core -> Acyclic_Precursor [label="Intramolecular Nozaki-Hiyama-Kishi"]; Acyclic_Precursor -> Fragment_A; Acyclic_Precursor -> Fragment_B; }

Caption: DeBrabander's convergent strategy featuring a key intramolecular cyclization.

Key Experimental Protocols

This section provides detailed methodologies for the key chemical transformations employed in the featured syntheses of **Apicularen A**.

Uenishi's Synthesis: Nozaki-Hiyama-Kishi (NHK) Coupling[1]

The Nozaki-Hiyama-Kishi (NHK) reaction is a cornerstone of Uenishi's convergent strategy, enabling the crucial coupling of the iodoalkene and aldehyde fragments.

Reaction: Coupling of Iodoalkene and Aldehyde Fragments.

Procedure: To a solution of the iodoalkene (1.0 equiv) and the aldehyde (1.2 equiv) in anhydrous and degassed DMF (0.1 M) at room temperature under an argon atmosphere, were added CrCl_2 (4.0 equiv) and NiCl_2 (0.1 equiv). The resulting dark green suspension was stirred at room temperature for 12 hours. The reaction was then quenched by the addition of saturated aqueous NH_4Cl solution and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na_2SO_4 , filtered, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography to afford the desired coupled product.

Nicolaou's Synthesis: Iterative Allylation-Ozonolysis[3]

Nicolaou's biomimetic approach relies on a powerful iterative sequence of asymmetric allylation and ozonolysis to construct the polyketide-like backbone of **Apicularen A**.

Reaction: Chain Elongation via Allylation and Ozonolysis.

Procedure for Asymmetric Allylation: To a solution of the aldehyde (1.0 equiv) in anhydrous THF (0.2 M) at -78°C under an argon atmosphere was added (-)-B-allyldiisopinocampheylborane (1.5 equiv). The reaction mixture was stirred at -78°C for 4 hours. The reaction was then quenched by the addition of acetaldehyde (2.0 equiv) and stirred for an additional 30 minutes. The mixture was warmed to room temperature and a solution of 3 M NaOH and 30% H_2O_2 was added. The aqueous layer was extracted with diethyl ether, and the combined organic layers were washed with brine, dried over anhydrous MgSO_4 , filtered, and concentrated under reduced pressure. The resulting homoallylic alcohol was purified by flash chromatography.

Procedure for Ozonolysis: A solution of the homoallylic alcohol (1.0 equiv) in CH_2Cl_2 (0.1 M) was cooled to -78°C . Ozone was bubbled through the solution until a persistent blue color was observed. The solution was then purged with argon to remove excess ozone. Triphenylphosphine (1.5 equiv) was added, and the reaction mixture was allowed to warm to room temperature and stirred for 12 hours. The solvent was removed under reduced pressure, and the residue was purified by silica gel chromatography to yield the elongated aldehyde.

DeBrabander's Synthesis: Intramolecular Nozaki-Hiyama-Kishi (NHK) Cyclization

DeBrabander's strategy cleverly employs an intramolecular version of the NHK reaction to forge the tetrahydropyran ring and the C9-C10 bond in a single, stereoselective step.

Reaction: Formation of the Bicyclic Core.

Procedure: A solution of the acyclic precursor (1.0 equiv) in anhydrous and degassed THF (0.01 M) was added dropwise over 6 hours via syringe pump to a stirred suspension of CrCl_2 (10.0 equiv) and NiCl_2 (0.2 equiv) in anhydrous and degassed THF (0.005 M) at 50 °C under an argon atmosphere. The reaction mixture was stirred at 50 °C for an additional 2 hours. After cooling to room temperature, the reaction was quenched with water and extracted with ethyl acetate. The combined organic extracts were washed with brine, dried over Na_2SO_4 , and concentrated. The crude product was purified by flash column chromatography to afford the bicyclic core of **Apicularen A**.

Conclusion

The total syntheses of **Apicularen A** by Uenishi, Nicolaou, and DeBrabander showcase the power and versatility of modern organic synthesis. Uenishi's convergent approach provides a highly efficient and modular route. Nicolaou's biomimetic strategy offers an elegant and insightful construction of the natural product's backbone. DeBrabander's synthesis features a remarkable intramolecular cyclization that rapidly builds molecular complexity. Each of these strategies provides a unique blueprint for the synthesis of **Apicularen A** and its analogues, paving the way for further investigations into the fascinating biological activity of this class of compounds. The detailed experimental data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the fields of organic chemistry, medicinal chemistry, and drug discovery.

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